molecular formula C9H9NO4 B11904161 2-(Oxetan-3-yloxy)isonicotinic acid

2-(Oxetan-3-yloxy)isonicotinic acid

Cat. No.: B11904161
M. Wt: 195.17 g/mol
InChI Key: WGFDUMYRZUEZRT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yloxy)isonicotinic acid typically involves the formation of the oxetane ring followed by its attachment to the isonicotinic acid moiety. One common method for preparing oxetanes is the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures . The oxetane ring can also be synthesized through intramolecular cyclization, such as epoxide ring opening and ring closing .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yloxy)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxetane derivatives with additional functional groups, while substitution reactions can introduce new substituents onto the oxetane ring .

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-yloxy)isonicotinic acid involves its interaction with molecular targets and pathways. The oxetane ring’s stability and reactivity allow it to participate in various biochemical processes, potentially leading to therapeutic effects . The specific molecular targets and pathways involved would depend on the compound’s application and the biological system in which it is used.

Comparison with Similar Compounds

2-(Oxetan-3-yloxy)isonicotinic acid can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combination of the oxetane ring and isonicotinic acid moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

2-(oxetan-3-yloxy)pyridine-4-carboxylic acid

InChI

InChI=1S/C9H9NO4/c11-9(12)6-1-2-10-8(3-6)14-7-4-13-5-7/h1-3,7H,4-5H2,(H,11,12)

InChI Key

WGFDUMYRZUEZRT-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=NC=CC(=C2)C(=O)O

Origin of Product

United States

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